molecular formula C11H16O6S B1364101 Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate CAS No. 17235-98-2

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate

Cat. No. B1364101
CAS RN: 17235-98-2
M. Wt: 276.31 g/mol
InChI Key: OBJCFNOZRVGMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate is a chemical compound that has been of interest to scientists in various fields of research and industry. It has a molecular formula of C11H16O6S and a molecular weight of 276.31 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .

Scientific Research Applications

Electrochemical Characterization and Complexation with Lanthanide Cations

Studies have explored the electrochemical characterization of similar compounds through cyclic voltammetry and differential pulse voltammetry. These investigations reveal the redox processes related to specific functional groups and the complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+ through electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014) (Amarandei et al., 2014).

Crystal Structure Analysis

Research on the crystal structure of related compounds, like diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, has provided insights into the molecular conformation, indicating potential pockets for coordinating metal atoms, as determined by spectral, elemental analyses, and X-ray diffraction data (Meskini et al., 2010).

Reaction Behaviors

The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane has been studied, showing the formation of 2,3-dihydrothieno[3,4-b] [1,4]-dioxine-derivatives, characterized by spectroscopic methods, highlighting the versatility and reactivity of these compounds (Holzer et al., 1994).

Polymerization Processes

Research into the homopolymerization of 1,3-dioxan-2-one, synthesized from propanediol and di-ethyl carbonate, showcases the potential for creating high molecular weight poly(trimethylene carbonate) through ring-opening polymerization. This process highlights the application of similar compounds in developing sustainable polymers (Albertson & Sjöling, 1992).

Synthesis of Modified Carbohydrates

The conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, including derivatives of diethoxy compounds, illustrates the method for creating partly modified carbohydrates. This research provides a pathway for synthesizing new carbohydrate analogues with potential applications in various fields (Valdersnes et al., 2012).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJCFNOZRVGMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CS(=O)(=O)C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388066
Record name Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate

CAS RN

17235-98-2
Record name Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.